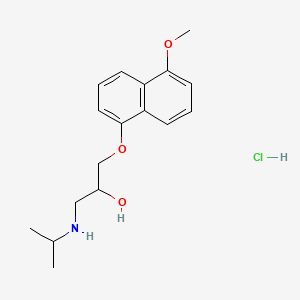

5-Methoxy Propranolol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

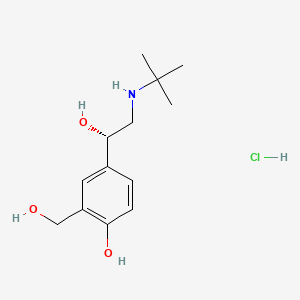

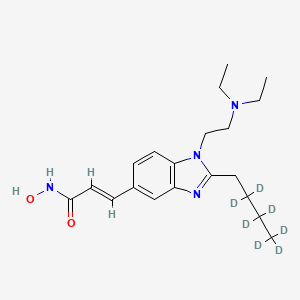

5-Methoxy Propranolol Hydrochloride is a protected metabolite of Propranolol . Propranolol is a non-selective beta-adrenergic receptor blocking agent used to treat hypertension, angina, atrial fibrillation, myocardial infarction, migraine, essential tremor, hypertrophic subaortic stenosis, and pheochromocytoma . It works by affecting the response to nerve impulses in certain parts of the body, like the heart, resulting in a slower heartbeat and decreased blood pressure .

Synthesis Analysis

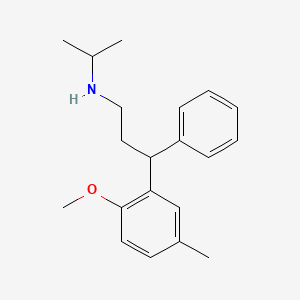

The synthesis of Propranolol involves the ring opening reaction of epoxide in batch mode, using isopropylamine in toluene under highly concentrated conditions .Molecular Structure Analysis

The molecular formula of 5-Methoxy Propranolol Hydrochloride is C17H23NO3•HCl . The molecular weight is 325.83 . The 1H NMR spectrum of propranolol was measured at 82 MHz using a spectrometer .Chemical Reactions Analysis

Propranolol Hydrochloride reacts with cerium (IV) in acid medium. The excess cerium (IV) is then measured by its reaction with p-dimethylamino benzaldehyde or by its reaction with sulphanilic acid .Physical And Chemical Properties Analysis

Propranolol Hydrochloride exhibits good mechanical and physicochemical properties to withstand the environment of the oral cavity . The in-vitro dissolution profile shows that it can deliver the drug to the oral mucosa for a period of 8 hours .Mechanism of Action

Propranolol is a non-selective beta receptor antagonist. It works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions . It also has the ability to block cardiac, neuronal, and skeletal voltage-gated sodium channels, accounting for its known membrane stabilizing effect and antiarrhythmic and other central nervous system effects .

Safety and Hazards

Future Directions

Propranolol Hydrochloride has been used in the treatment of various cardiovascular conditions such as hypertension, coronary artery disease, and tachyarrhythmias . It has also been used to treat stage fright and post-traumatic stress disorder (PTSD) . Future research may focus on developing sustained-release formulations of Propranolol Hydrochloride to improve its bioavailability and patient compliance .

properties

IUPAC Name |

1-(5-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.ClH/c1-12(2)18-10-13(19)11-21-17-9-5-6-14-15(17)7-4-8-16(14)20-3;/h4-9,12-13,18-19H,10-11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWDJEPNDLNVLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857970 |

Source

|

| Record name | 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy Propranolol Hydrochloride | |

CAS RN |

14133-98-3 |

Source

|

| Record name | 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)